

# 6-Bromothiochroman-4-one CAS number and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Bromothiochroman-4-one**

Cat. No.: **B177317**

[Get Quote](#)

## A Technical Guide to 6-Bromothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromothiochroman-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthetic methodologies, and potential biological activities, with a focus on its antimicrobial properties.

## Chemical Identity and Properties

**6-Bromothiochroman-4-one** is a sulfur-containing heterocyclic compound. Its core structure, thiochroman-4-one, is a recognized scaffold in the development of various therapeutic agents. The presence of a bromine atom at the 6-position is anticipated to modulate its biological activity.

Table 1: Chemical Identifiers for **6-Bromothiochroman-4-one**

| Identifier        | Value                                                    |
|-------------------|----------------------------------------------------------|
| CAS Number        | 13735-13-2 <a href="#">[1]</a>                           |
| IUPAC Name        | 6-bromo-2,3-dihydrothiochromen-4-one <a href="#">[1]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> BrOS <a href="#">[1]</a>   |

Table 2: Physicochemical Properties of **6-Bromothiochroman-4-one**

| Property                       | Value               | Source                      |
|--------------------------------|---------------------|-----------------------------|
| Molecular Weight               | 243.12 g/mol        | PubChem <a href="#">[1]</a> |
| Monoisotopic Mass              | 241.94010 Da        | PubChem <a href="#">[1]</a> |
| Topological Polar Surface Area | 42.4 Å <sup>2</sup> | PubChem <a href="#">[1]</a> |
| Complexity                     | 195                 | PubChem <a href="#">[1]</a> |
| XLogP3-AA                      | 2.6                 | PubChem <a href="#">[1]</a> |

## Synthesis and Experimental Protocols

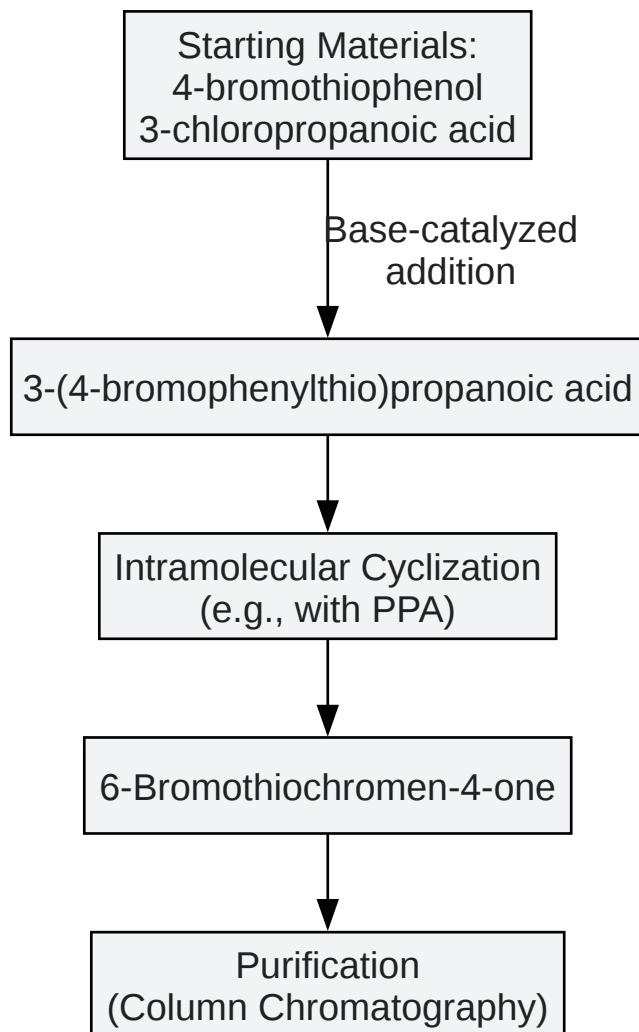
The synthesis of thiochroman-4-ones, including **6-Bromothiochroman-4-one**, can be achieved through the intramolecular cyclization of 3-(arylthio)propanoic acids. A general and efficient one-pot synthesis for the closely related unsaturated analogs, thiochromen-4-ones, has been reported and provides a strong basis for the synthesis of the target compound.

## Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones

This protocol describes the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog of **6-Bromothiochroman-4-one**, from 3-(4-bromophenylthio)propanoic acid. This method is expected to be adaptable for the synthesis of the saturated target compound, likely by modifying the cyclization conditions or through a subsequent reduction step.

Materials:

- 3-(4-bromophenylthio)propanoic acid
- Polyphosphoric acid (PPA)
- Dichloromethane (DCM)
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography


Procedure:

- Preparation of the Starting Material: The synthesis begins with the preparation of 3-(4-bromophenylthio)propanoic acid. This can be achieved by the reaction of 4-bromothiophenol with 3-chloropropanoic acid in the presence of a base.
- Cyclization: In a round-bottom flask, 3-(4-bromophenylthio)propanoic acid (1.0 mmol) is dissolved in dichloromethane. Polyphosphoric acid is added to the solution. The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the thiochromen-4-one ring system.
- Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with ice water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 6-Bromothiochromen-4-one.

Note: The synthesis of the saturated **6-Bromothiochroman-4-one** may require alternative cyclization agents or a subsequent reduction of the double bond of the thiochromen-4-one.

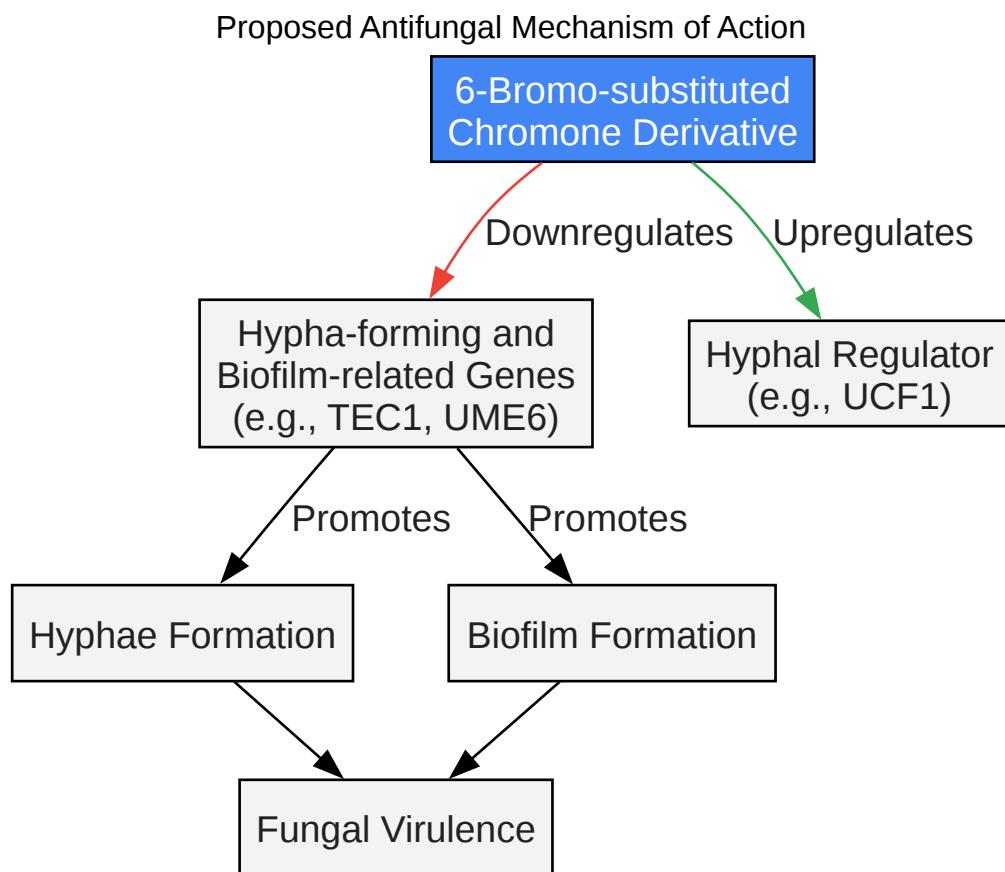
Below is a DOT script for the logical workflow of the synthesis.

## Synthesis Workflow for 6-Bromothiochromen-4-one

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of 6-Bromothiochromen-4-one.

## Biological Activity and Potential Applications


The thiochroman-4-one scaffold is a key feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. Derivatives of thiochroman-4-one have been reported to possess antibacterial and antifungal activities.

## Antimicrobial Activity

While specific antimicrobial data for **6-Bromothiochroman-4-one** is not extensively available, the broader class of bromo-substituted chromone and thiochromanone derivatives has demonstrated significant antimicrobial effects. For instance, various thiochroman-4-one derivatives have shown inhibitory activity against pathogenic bacteria and fungi.

Notably, the closely related 6-bromochromone-3-carbonitrile has been shown to exhibit potent antifungal activity against *Candida albicans*. Its mechanism of action involves the downregulation of genes responsible for hyphae formation and biofilm development, which are critical virulence factors for this pathogenic yeast. This suggests a potential mechanism of action for **6-Bromothiochroman-4-one**.

The proposed antifungal mechanism of action for related bromo-substituted chromones is depicted in the following signaling pathway diagram.

[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism for bromo-substituted chromones.

## Conclusion

**6-Bromothiochroman-4-one** represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of antimicrobial drug discovery. Its synthesis is accessible through established chemical routes, and the available data on related compounds strongly suggest a potential for significant biological activity. Further investigation into the specific antimicrobial spectrum and mechanism of action of **6-Bromothiochroman-4-one** is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this intriguing heterocyclic compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromothiochroman-4-one CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177317#6-bromothiochroman-4-one-cas-number-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)